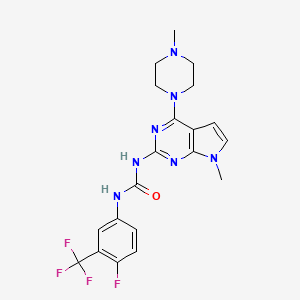
Mmp-9-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmp-9-IN-8 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Méthodes De Préparation
The synthesis of Mmp-9-IN-8 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Mmp-9-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mmp-9-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various biochemical pathways. In biology, it is used to investigate the role of matrix metalloproteinase-9 in tissue remodeling, inflammation, and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase-9 activity, such as cancer and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting matrix metalloproteinase-9 .
Mécanisme D'action
Mmp-9-IN-8 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as tissue remodeling, inflammation, and cancer progression. The molecular targets and pathways involved include the extracellular matrix components, cytokines, and chemokines that are regulated by matrix metalloproteinase-9 activity .
Comparaison Avec Des Composés Similaires
Mmp-9-IN-8 is unique compared to other matrix metalloproteinase-9 inhibitors due to its specific binding affinity and selectivity for matrix metalloproteinase-9. Similar compounds include other matrix metalloproteinase inhibitors, such as batimastat and marimastat, which also target matrix metalloproteinase-9 but may have different binding properties and selectivity profiles .
Propriétés
Formule moléculaire |
C20H21F4N7O |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |
Clé InChI |
FYIUOTTYVXNBEW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


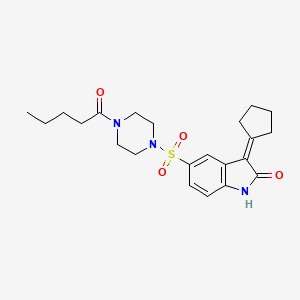
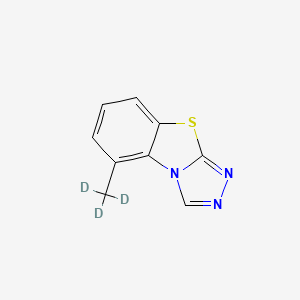
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
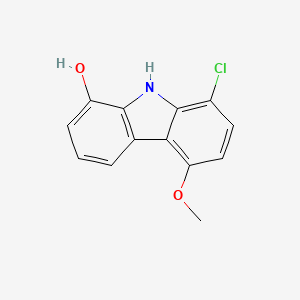
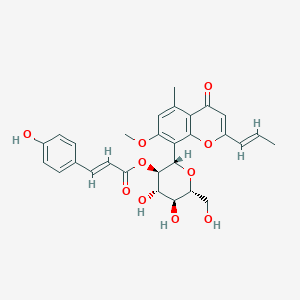
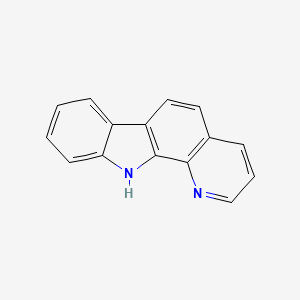
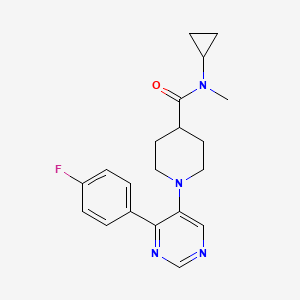
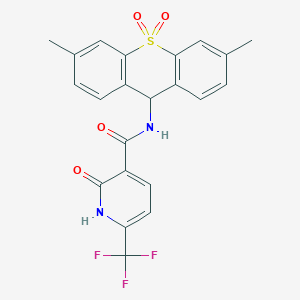
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
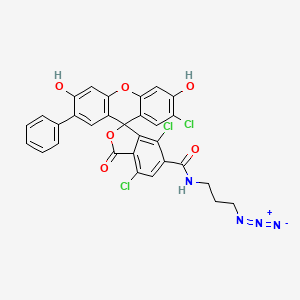
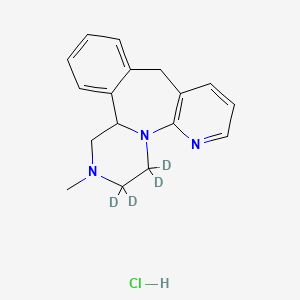
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
